methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C10H9Cl2N3O2 It is a derivative of benzoic acid and contains a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride typically involves the reaction of 5-chloro-1H-1,2,4-triazole with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the triazole ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: Formation of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid.
Scientific Research Applications
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate
- Methyl 2-(5-fluoro-1H-1,2,4-triazol-3-yl)benzoate
Uniqueness
Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is unique due to the specific positioning of the chlorine atom on the triazole ring, which can influence its reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMEEVBEGIPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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